molecular formula C9H13N3O B2927395 3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201955-87-3

3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2927395
CAS No.: 2201955-87-3
M. Wt: 179.223
InChI Key: CGIIKIAIWUPLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound with a complex structure that includes multiple rings and functional groups. This compound belongs to the class of triazolones, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the formation of a triazole ring. One common method is the cyclization of a hydrazine derivative with a diketone under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound's potential medicinal applications include its use as an antimicrobial agent or as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the target organisms.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4-dicyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one include:

  • 4-Methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one

  • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-

  • 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one

Uniqueness

This compound is unique due to its dicyclopropyl groups, which contribute to its chemical reactivity and biological activity. These groups provide steric hindrance and electronic effects that influence the compound's behavior in various reactions and applications.

Properties

IUPAC Name

4,5-dicyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-9(13)12(7-4-5-7)8(10-11)6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIIKIAIWUPLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.